molecular formula C15H14IN3OS B3648424 4-ethyl-N-[(5-iodopyridin-2-yl)carbamothioyl]benzamide

4-ethyl-N-[(5-iodopyridin-2-yl)carbamothioyl]benzamide

Cat. No.: B3648424
M. Wt: 411.3 g/mol
InChI Key: GMDGLSUYHVYSTP-UHFFFAOYSA-N
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Description

4-ethyl-N-[(5-iodopyridin-2-yl)carbamothioyl]benzamide is a synthetic organic compound with the molecular formula C15H14IN3OS. It is known for its unique structure, which includes an ethyl group, an iodopyridinyl moiety, and a carbamothioyl linkage to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-[(5-iodopyridin-2-yl)carbamothioyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-[(5-iodopyridin-2-yl)carbamothioyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: New derivatives with substituted pyridinyl groups.

Scientific Research Applications

4-ethyl-N-[(5-iodopyridin-2-yl)carbamothioyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential antiviral and anticancer properties, particularly in the development of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-ethyl-N-[(5-iodopyridin-2-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound’s

Properties

IUPAC Name

4-ethyl-N-[(5-iodopyridin-2-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14IN3OS/c1-2-10-3-5-11(6-4-10)14(20)19-15(21)18-13-8-7-12(16)9-17-13/h3-9H,2H2,1H3,(H2,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDGLSUYHVYSTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14IN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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